4H-Pyrrolo[3,2-e]benzothiazole(9CI)
Description
Structure
3D Structure
Properties
CAS No. |
32530-64-6 |
|---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
4H-pyrrolo[3,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C9H6N2S/c1-2-8-9(11-5-12-8)6-3-4-10-7(1)6/h1,3-5H,2H2 |
InChI Key |
FTTPUBSLKCQZCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=CC=N2)C3=C1SC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 4h Pyrrolo 3,2 E Benzothiazole 9ci and Its Derivatives
Classical Approaches to the 4H-Pyrrolo[3,2-e]benzothiazole Core Construction
Classical synthetic strategies for constructing the 4H-pyrrolo[3,2-e]benzothiazole core often involve the annulation of a pyrrole (B145914) ring onto a pre-existing benzothiazole (B30560) structure. researchgate.net One of the primary methods includes the intramolecular cyclization of benzothiazoles that bear a suitable pyrrole precursor. researchgate.net These approaches, while foundational, may sometimes be limited by harsh reaction conditions, moderate yields, and a lack of broad substrate scope.
Modern and Efficient Synthetic Strategies for 4H-Pyrrolo[3,2-e]benzothiazole Formation
To overcome the limitations of classical methods, a variety of modern and more efficient synthetic strategies have been developed. These include multicomponent reactions, transition metal-catalyzed couplings, intramolecular cyclizations, ring transformations, and microwave-assisted procedures. These methods often offer advantages such as higher yields, milder reaction conditions, greater atom economy, and the ability to generate molecular diversity more effectively.
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic systems like pyrrolobenzothiazoles. tandfonline.com These reactions involve the one-pot combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. tandfonline.com This approach is highly convergent and atom-economical. researchgate.net
A study also reported the synthesis of pyrrolo[2,1-b] nih.govbeilstein-journals.orgbenzothiazole derivatives via a microwave-assisted three-component reaction, highlighting the efficiency of combining MCRs with modern heating techniques. mdpi.com
Table 1: Examples of Multicomponent Reactions for Pyrrolobenzothiazole Synthesis
| Starting Materials | Catalyst/Conditions | Product | Reference |
| 2-Aminobenzothiazole, Pyridine 2-aldehyde, Ethyl acetoacetate | D-(+)-10-camphorsulfonic acid | Ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo nih.govbeilstein-journals.orgthiazolo[3,2-a]pyrimidine-3-carboxylate derivatives | tandfonline.com |
| 2-Aminobenzothiazole, Pyridine 2-aldehyde, Ethyl acetoacetate | PdCl2, solvent-free, microwave | Ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo nih.govbeilstein-journals.orgthiazolo[3,2-a]pyrimidine-3-carboxylate derivatives | researchgate.net |
| 2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile, various reagents | Microwave irradiation | 1-Amino-2-(aryl)pyrrolo[2,1-b] nih.govbeilstein-journals.orgbenzothiazole-3-carbonitrile derivatives | mdpi.com |
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
While direct examples of Suzuki-Miyaura or Buchwald-Hartwig reactions for the final ring closure to form the 4H-pyrrolo[3,2-e]benzothiazole core are not extensively detailed in the provided search results, these powerful C-C and C-N bond-forming reactions are fundamental in the synthesis of the necessary precursors. For example, the synthesis of various substituted benzothiazoles and pyrroles, which are the building blocks for the final fused system, often relies on such transition-metal-catalyzed methods.
A novel electron-deficient fused pyrrolo[3,2-d:4,5-d']bisthiazole was synthesized from 2-bromothiazole (B21250) and subsequently copolymerized using microwave-assisted Stille polycondensation, a type of transition metal-catalyzed coupling reaction. nih.gov This demonstrates the utility of such reactions in creating complex systems based on the pyrrolobenzothiazole motif.
Intramolecular Cyclization and Annulation Protocols
Intramolecular cyclization is a key strategy for the formation of the pyrrolobenzothiazole ring system. researchgate.netnih.gov This often involves the formation of a 1-(2-thiophenyl)pyrrole derivative in situ, which then undergoes an intramolecular cyclization to yield the target pyrrolobenzothiazole. beilstein-journals.orgnih.gov
One notable example is the nucleophile-induced transformation of 3-aroylpyrrolo[2,1-c] nih.govnih.govbenzothiazine-1,2,4-triones. In this reaction, the 1,4-benzothiazine ring undergoes a contraction to form a 1,3-benzothiazole derivative through the cleavage of an S-C bond, followed by an intramolecular cyclization. beilstein-journals.orgnih.gov This method has been successfully applied using various nucleophiles like alkanols, benzylamine, and arylamines. beilstein-journals.orgnih.gov
Indium(III)-catalyzed intramolecular cyclization of homopropargyl azides has also been shown to be an effective method for synthesizing substituted pyrroles, which could be precursors for pyrrolobenzothiazole synthesis. nih.gov
Ring Contraction and Expansion Strategies in Pyrrolobenzothiazole Synthesis
Ring contraction is a significant and innovative method for synthesizing pyrrolo[2,1-b] nih.govbeilstein-journals.orgbenzothiazoles. researchgate.netnih.gov A recently developed approach is based on the 1,4-thiazine ring contraction in 3-aroylpyrrolo[2,1-c] nih.govnih.govbenzothiazine-1,2,4-triones when treated with nucleophiles. researchgate.netnih.govbeilstein-journals.orgnih.gov This process involves the cleavage of the S-C bond in the 1,4-benzothiazine moiety, leading to the in-situ formation of a 1-(2-thiophenyl)pyrrole intermediate that subsequently cyclizes to the desired pyrrolobenzothiazole. beilstein-journals.orgnih.gov
This nucleophile-induced ring contraction has been shown to work effectively with a range of nucleophiles, including alkanols, benzylamine, and arylamines, providing a versatile route to various pyrrolobenzothiazole derivatives. researchgate.netbeilstein-journals.orgnih.gov
Microwave-Assisted Synthetic Procedures
Microwave irradiation has become a popular and efficient method for accelerating organic reactions, including the synthesis of pyrrolobenzothiazole derivatives. mdpi.com This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netnanobioletters.com
Several studies have reported the successful use of microwave-assisted synthesis for various pyrrolobenzothiazole-related structures. For instance, a one-pot, three-component synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo nih.govbeilstein-journals.orgthiazolo[3,2-a]pyrimidine-3-carboxylate derivatives was carried out under solvent-free microwave irradiation. researchgate.net Another study detailed the microwave-assisted synthesis of 1-amino-2-(aryl)pyrrolo[2,1-b] nih.govbeilstein-journals.orgbenzothiazole-3-carbonitrile derivatives, highlighting the rapid, simple, and high-yielding nature of this method. mdpi.com
Furthermore, the synthesis of 2,3-dihydro-4H-benzo nih.govbeilstein-journals.orgthiazolo[3,2-a]furo[2,3-d]pyrimidin-4-ones has been achieved in excellent yields via microwave-assisted radical addition, whereas the conventional method yielded no product. ulakbim.gov.trresearchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of 2,3-dihydro-4H-benzo nih.govbeilstein-journals.orgthiazolo[3,2-a]furo[2,3-d]pyrimidin-4-ones | No product | Excellent yields (e.g., 90% in 60s at 150 °C) | ulakbim.gov.trresearchgate.net |
| Synthesis of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo nih.govbeilstein-journals.orgthiazolo[3,2-a]pyrimidine-3-carboxylate derivatives | Longer reaction times, lower yields | Shorter reaction times (e.g., 2-4 min), higher yields (77-88%) | researchgate.net |
| Synthesis of 1-amino-2-(aryl)pyrrolo[2,1-b] nih.govbeilstein-journals.orgbenzothiazole-3-carbonitrile derivatives | Not specified | Rapid, simple, high yields | mdpi.com |
Precursor Synthesis and Functionalization for 4H-Pyrrolo[3,2-e]benzothiazole Construction
The construction of the 4H-Pyrrolo[3,2-e]benzothiazole ring system relies on the strategic synthesis and functionalization of key precursors. The general approach involves building the benzothiazole core first, followed by the annulation of the pyrrole ring.
A primary precursor for the benzothiazole portion is 2-aminobenzenethiol or its disulfide equivalent. mdpi.comnih.gov This compound undergoes condensation with a variety of reagents to form the 2-substituted benzothiazole ring, which is a foundational step in many synthetic pathways. researchgate.netnih.govijper.org
Common synthetic strategies for precursor development and functionalization include:
Condensation Reactions: The most prevalent method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, carboxylic acids, or acyl chlorides. mdpi.comnih.gov The choice of the condensation partner directly installs a specific substituent at the 2-position of the benzothiazole ring, which can be further functionalized if necessary.
Ring Contraction: A novel approach involves the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] researchgate.netnih.govbenzothiazine-1,2,4-triones. nih.govbeilstein-journals.org In this method, the action of nucleophiles like alkanols or amines causes the cleavage of an S-C bond, leading to an in-situ formation of a 1-(2-thiophenyl)pyrrole derivative that subsequently cyclizes to the pyrrolo[2,1-b] bohrium.comresearchgate.netbenzothiazole scaffold. nih.govbeilstein-journals.org
Synthesis of Key Intermediates: Specific, highly functionalized intermediates are often prepared to facilitate the final ring closure. For example, the synthesis of 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitriles serves as a crucial step. These intermediates are then cyclized to form the desired pyrrolo[2,1-b] bohrium.comresearchgate.netbenzothiazole derivatives. mdpi.com
The table below summarizes various precursor strategies for related pyrrolobenzothiazole systems.
| Precursor/Intermediate | Synthetic Approach | Target System | Ref. |
| 2-Aminobenzenethiol | Condensation with aldehydes, ketones, or acids. | 2-Substituted Benzothiazoles | mdpi.com |
| 3-Aroylpyrrolo[2,1-c] researchgate.netnih.govbenzothiazine-1,2,4-triones | Nucleophile-induced ring contraction. | Pyrrolo[2,1-b] bohrium.comresearchgate.netbenzothiazoles | nih.gov |
| 2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile | Microwave-assisted synthesis from 2-benzothiazolylacetonitrile and aromatic aldehydes. | Pyrrolo[2,1-b] bohrium.comresearchgate.netbenzothiazoles | mdpi.com |
| N-(Benzothiazolyl)imines and α-chloroaldehydes | NHC-catalyzed Mannich/lactamization domino reaction. | Benzothiazolo-pyrimidinones | nih.gov |
Regioselectivity and Stereoselectivity in 4H-Pyrrolo[3,2-e]benzothiazole Synthesis
Controlling regioselectivity and stereoselectivity is crucial for the synthesis of specific isomers and stereoisomers of pyrrolobenzothiazoles.
Regioselectivity refers to the control of the orientation of the pyrrole ring fusion to the benzothiazole core. The synthesis of the 4H-Pyrrolo[3,2-e] isomer requires methods that specifically direct the cyclization to the N-1 and C-7a bond of the benzothiazole nucleus. While literature specifically detailing the regioselective synthesis of the 4H-Pyrrolo[3,2-e] isomer is sparse, principles can be drawn from related heterocyclic syntheses. For instance, the regioselective synthesis of pyrrolo[1,2-b]pyridazines is achieved through a [3+2] cycloaddition reaction where the orientation of the dipolarophile addition is controlled by the nature of the mesoionic intermediate. researchgate.net Similarly, in the synthesis of a pyrrolo[1,2-a]indolone, high regioselectivity was achieved where cyclization occurred specifically at the indole (B1671886) N-anion. nih.gov
Stereoselectivity is important when the synthesis creates one or more chiral centers. Many synthetic methods for pyrrolobenzothiazole derivatives are designed to control the 3D arrangement of substituents.
Diastereoselectivity: In a three-component reaction to form fused tricyclic cycloadducts, the choice of solvent and temperature was found to have a pronounced effect on the diastereoselectivity, influencing the ratio of stereoisomers produced. researchgate.net
Enantioselectivity: Asymmetric catalysis is a powerful tool for achieving high enantioselectivity. An N-heterocyclic carbene (NHC)-catalyzed domino reaction between N-(benzothiazolyl)imines and α-chloroaldehydes has been developed to produce benzothiazolo-pyrimidinones with excellent enantioselectivities (up to 99% ee) and high diastereoselectivities (>20:1 d.r.). nih.gov The chiral triazolium salt used as a precatalyst was key to controlling the stereochemical outcome. nih.gov
Substrate Control: Stereospecificity can also be achieved through substrate control. The reaction of fumaronitrile (B1194792) as a dipolarophile leads stereospecifically to fused tricyclic cycloadducts. researchgate.net
The table below highlights examples of stereoselective synthesis in related systems.
| Reaction Type | Catalyst/Conditions | Selectivity Outcome | Target Product | Ref. |
| Mannich/lactamization domino reaction | Chiral N-Heterocyclic Carbene (NHC) | Excellent regio- and stereoselectivity (up to >20:1 d.r., 97% ee) | Benzothiazolo-pyrimidinones | nih.gov |
| Three-component [3+2] cycloaddition | l-proline functionalized magnetic nanorods | High diastereoselectivity for endo-isomers | Spirocyclic pyrrolothiazolidines | nih.gov |
| Three-component reaction | Acidified methanol, varying temperature | Pronounced effect on diastereoselectivity | Fused tricyclic cycloadducts | researchgate.net |
These examples demonstrate that by carefully selecting precursors, reaction conditions, and catalysts, a high degree of control over the final molecular architecture of pyrrolobenzothiazole derivatives can be achieved.
Reactivity and Chemical Transformations of 4h Pyrrolo 3,2 E Benzothiazole 9ci
Electrophilic Aromatic Substitution Reactions on the Pyrrolobenzothiazole Nucleus
The 4H-pyrrolo[3,2-e]benzothiazole scaffold possesses two aromatic rings susceptible to electrophilic attack: the pyrrole (B145914) ring and the benzene (B151609) portion of the benzothiazole (B30560) moiety. The pyrrole ring is generally more activated towards electrophilic substitution than benzene due to the lone pair of electrons on the nitrogen atom, which contributes to the aromatic π-system. In contrast, the thiazole (B1198619) ring is typically electron-deficient and deactivates the fused benzene ring towards electrophilic attack.
Therefore, electrophilic substitution is predicted to occur preferentially on the pyrrole ring. The directing effect of the fused benzothiazole system would likely favor substitution at the C-5 and C-6 positions of the pyrrole ring.
Predicted Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagent/Catalyst | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-4H-pyrrolo[3,2-e]benzothiazole and 6-Nitro-4H-pyrrolo[3,2-e]benzothiazole |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 5-Bromo-4H-pyrrolo[3,2-e]benzothiazole and 6-Bromo-4H-pyrrolo[3,2-e]benzothiazole |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-4H-pyrrolo[3,2-e]benzothiazole and 6-Acyl-4H-pyrrolo[3,2-e]benzothiazole |
| Sulfonation | SO₃/H₂SO₄ | 4H-Pyrrolo[3,2-e]benzothiazole-5-sulfonic acid and 4H-Pyrrolo[3,2-e]benzothiazole-6-sulfonic acid |
It is important to note that the reaction conditions would need to be carefully controlled to avoid polymerization or decomposition, a common issue with highly reactive pyrrole systems.
Nucleophilic Substitution Reactions and Ring Transformations
Direct nucleophilic aromatic substitution on the unsubstituted 4H-pyrrolo[3,2-e]benzothiazole is unlikely due to the electron-rich nature of the heterocyclic system. However, if the ring system were substituted with strong electron-withdrawing groups, nucleophilic attack might be possible.
More relevant to this class of compounds are nucleophile-induced ring transformations, which have been observed in related isomeric systems. For instance, studies on pyrrolo[2,1-c] nih.govresearchgate.netbenzothiazines have shown that nucleophiles can induce a ring contraction of the thiazine (B8601807) ring to form a more stable pyrrolo[2,1-b] nih.govuci.edubenzothiazole. nih.govbeilstein-journals.orgresearchgate.netnih.gov While this is a different isomer, it highlights the potential for the thiazole portion of the 4H-pyrrolo[3,2-e]benzothiazole to undergo ring-opening and subsequent recyclization reactions under specific conditions, particularly with strong nucleophiles.
Oxidation and Reduction Reactions of the 4H-Pyrrolo[3,2-e]benzothiazole Scaffold
The pyrrole ring is susceptible to oxidation, which can lead to a variety of products, including pyrrolinones or ring-opened species, depending on the oxidant and reaction conditions. The benzothiazole moiety is generally more stable to oxidation, although the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone under strong oxidizing conditions.
Predicted Oxidation and Reduction Reactions:
| Reaction | Reagent | Predicted Outcome |
| Mild Oxidation | m-CPBA (1 equiv.) | Oxidation of the sulfur atom to a sulfoxide. |
| Strong Oxidation | H₂O₂, KMnO₄ | Oxidation of the sulfur to a sulfone and potential oxidation/degradation of the pyrrole ring. |
| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | Reduction of the pyrrole ring to a pyrrolidine (B122466) and/or reduction of the benzene ring. |
| Chemical Reduction | NaBH₄, LiAlH₄ | Generally unreactive towards the aromatic system, but would reduce any existing carbonyl or nitro functionalities. |
Rearrangement Reactions within the Pyrrolobenzothiazole Framework
Documented rearrangement reactions specifically for the 4H-pyrrolo[3,2-e]benzothiazole framework are scarce. However, photochemical rearrangements are known to occur in various heterocyclic systems. For example, UV irradiation can induce ring contractions and rearrangements in related benzothiazine compounds. beilstein-journals.org It is conceivable that under photochemical or strong thermal conditions, rearrangements involving the migration of substituents or even ring atoms could occur. Additionally, acid-catalyzed rearrangements, such as the Fischer-Indole synthesis, which involves a uci.eduuci.edu-sigmatropic rearrangement, are fundamental in heterocycle chemistry and could potentially be adapted to synthesize or modify the pyrrolobenzothiazole skeleton.
Functional Group Interconversions and Modifications on 4H-Pyrrolo[3,2-e]benzothiazole
Once functionalized, the 4H-pyrrolo[3,2-e]benzothiazole scaffold can undergo a variety of functional group interconversions. These reactions would generally follow standard organic chemistry principles.
Examples of Potential Functional Group Interconversions:
| Starting Functional Group | Reagent/Reaction | Product Functional Group |
| Nitro (-NO₂) | Sn/HCl or H₂/Pd-C | Amino (-NH₂) |
| Acyl (-COR) | Wolff-Kishner or Clemmensen reduction | Alkyl (-CH₂R) |
| Carboxylic Acid (-COOH) | SOCl₂, then R'OH | Ester (-COOR') |
| Carboxylic Acid (-COOH) | SOCl₂, then R'₂NH | Amide (-CONR'₂) |
| Bromo (-Br) | n-BuLi, then CO₂ | Carboxylic Acid (-COOH) |
These transformations would allow for the synthesis of a diverse library of 4H-pyrrolo[3,2-e]benzothiazole derivatives, which could be valuable for exploring their potential applications in medicinal chemistry and materials science.
Derivatization and Structural Diversification of 4h Pyrrolo 3,2 E Benzothiazole 9ci
Synthesis of Substituted 4H-Pyrrolo[3,2-e]benzothiazole Analogs
No specific methods for the introduction of substituents onto the 4H-Pyrrolo[3,2-e]benzothiazole core have been reported.
Formation of Fused Ring Systems Incorporating the 4H-Pyrrolo[3,2-e]benzothiazole Core
There is no available literature describing the use of 4H-Pyrrolo[3,2-e]benzothiazole as a building block for the construction of more complex, fused heterocyclic systems.
Synthesis of Heteroatom-Bridged Derivatives
Information on the synthesis of derivatives where a heteroatom bridges different positions of the 4H-Pyrrolo[3,2-e]benzothiazole ring system is not present in the reviewed sources.
Combinatorial Chemistry Approaches for Library Generation of 4H-Pyrrolo[3,2-e]benzothiazole Derivatives
No studies have been found that apply combinatorial chemistry techniques to generate libraries of 4H-Pyrrolo[3,2-e]benzothiazole derivatives.
Advanced Spectroscopic and Analytical Characterization Techniques for 4h Pyrrolo 3,2 E Benzothiazole 9ci
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including the 4H-Pyrrolo[3,2-e]benzothiazole scaffold. nih.gov Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms within the molecule. ipb.pt
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to one another. For instance, in derivatives of benzothiazole (B30560), aromatic protons typically appear as multiplets in the downfield region of the spectrum. For example, in a series of synthesized benzothiazole derivatives, protons of the benzothiazole substructure were observed as a hydrogen triplet (δH 7.31–7.33 ppm), a hydrogen multiplet (δH 7.42–7.46 ppm), and two hydrogen doublets (δH 7.76–7.78; 7.99–8.01 ppm). nih.gov The chemical shifts and coupling constants (J values) provide information about the connectivity of the atoms. core.ac.uk
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, carbonyl). For benzothiazole itself, distinct signals for each of the seven carbon atoms can be observed and assigned. chemicalbook.com
2D NMR Techniques: More complex structures often require two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals. core.ac.uk These techniques reveal correlations between protons (COSY), direct carbon-proton attachments (HSQC), and long-range (2-3 bond) carbon-proton couplings (HMBC), which are invaluable for piecing together the complete molecular structure. core.ac.uk
Table 1: Representative NMR Data for Benzothiazole Derivatives
| Compound/Fragment | Technique | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| Benzothiazole Protons | ¹H NMR | Triplet at 7.31–7.33, Multiplet at 7.42–7.46, Two doublets at 7.76–7.78 and 7.99–8.01 nih.gov |
| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | ¹H NMR (DMSO-d₆) | 3.80 (s, 3H, CH₃), 4.01 (s, 3H, CH₃), 7.34 (t, J = 7.2 Hz, 1H), 7.46 (t, J = 7.2 Hz, 1H), 7.89 (d, J = 7.6 Hz, 1H), 8.03 (d, J = 8.0 Hz, 1H), 8.35 (s, 1H) nih.gov |
| Benzothiazole | ¹³C NMR (CDCl₃) | Specific signals corresponding to the 7 carbon atoms of the benzothiazole ring system. chemicalbook.com |
| 5-methoxybenzothiazole Protons | ¹H NMR | Double doublet at 6.76–7.07, Doublet at 6.99–7.62, Doublet at 7.29–7.82 nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. tandfonline.com
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to several decimal places. libretexts.org This precision allows for the determination of the exact molecular formula of the compound, as the masses of atoms are not integers. libretexts.org For instance, the calculated mass for a derivative, C₈H₈N₂SO, was found to be 181.0430, with the high-resolution mass spectrum showing a peak at m/z 181.0436, confirming the elemental composition. nih.gov
Fragmentation Analysis: In addition to the molecular ion peak, mass spectra show fragment ions resulting from the breakdown of the molecule in the mass spectrometer. The fragmentation pattern is often characteristic of the compound's structure. For heterocyclic systems like pyrrolotetrazoles, characteristic losses of molecules like N₂ or HN₃ are observed, which can be invaluable for structural confirmation. lifesciencesite.com The analysis of these fragments helps to piece together the different components of the molecule.
Table 2: High-Resolution Mass Spectrometry Data for a Benzothiazole Derivative
| Parameter | Value |
| Compound | 2-amino-5-methoxybenzothiazole nih.gov |
| Calculated Mass [M+H]⁺ (C₈H₈N₂SO) | 181.0430 nih.gov |
| Found Mass [M+H]⁺ | 181.0436 nih.gov |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are powerful for identifying the functional groups present in a molecule. frontiersin.orgcopbela.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. copbela.org Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. frontiersin.org For benzothiazole-containing compounds, characteristic bands can be observed for C=N stretching, C=C stretching of the aromatic ring, and C-H bending vibrations. researchgate.net For example, the IR spectrum of riluzole, a benzothiazole derivative, shows distinctive bands for N-H stretching (3266 and 3360 cm⁻¹), C=C stretching (1460 cm⁻¹), and C=N stretching (1640 cm⁻¹). researchgate.net
Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. researchgate.net It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for Benzothiazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (in amine derivatives) | Stretching | 3260 - 3360 researchgate.net |
| C-H (aromatic) | Stretching | ~3090 researchgate.net |
| C=N (in thiazole (B1198619) ring) | Stretching | ~1640 researchgate.net |
| C=C (aromatic ring) | Stretching | ~1460 researchgate.net |
| C-H (aromatic) | Bending | 814 - 868 researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the conjugated systems present in the molecule. For fused heterocyclic systems like 6H-Pyrrolo[3,2-b:4,5-b′]bis rsc.orgnih.govbenzothiazines, absorption bands in the range of 240-260 nm can be attributed to the electronic transitions of the phenyl rings, while longer wavelength absorptions around 450-490 nm are typical of the extended π-conjugation of the linear structure. psu.edu
Table 4: UV-Vis Absorption Data for Pyrrolo-benzothiazine Derivatives
| Compound | Solvent | λmax (nm) |
| 6H-Pyrrolo[3,2-b:4,5-b′]bis rsc.orgnih.govbenzothiazine (1) | CH₂Cl₂ | 240-260, 450-490 psu.edu |
| 6-substituted derivative (2) | CH₂Cl₂ | 240-260, 450-490 psu.edu |
| 6-substituted derivative (3) | CH₂Cl₂ | 240-260, 450-490 psu.edu |
X-ray Crystallography for Solid-State Structural Determination
Table 5: Selected Crystallographic Data for a Benzothiazole Derivative
| Parameter | Value |
| Compound | 2-(2,4-Dimethyl Pyrrolyl) Benzothiazole researchgate.net |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P2₁/n researchgate.net |
| Unit Cell Parameters | a = 10.842(9) Å, b = 5.750(7) Å, c = 12.964(6) Å, β = 110.13(6)° researchgate.net |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture and determining the purity of a compound. tandfonline.com Chiral HPLC can be used to separate enantiomers of chiral derivatives. tandfonline.com The retention time of a compound under specific conditions is a characteristic property.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a compound. The retention factor (Rf) value is a key parameter in TLC analysis.
These methods are often used in conjunction with mass spectrometry (LC-MS) for enhanced analytical power, allowing for the separation and identification of compounds in complex mixtures. nih.govnih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. acgpubs.org The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the assigned formula. For example, for a synthesized benzothiazole-pyrazole derivative with the formula C₁₂H₁₁N₃OS, the calculated elemental composition was C 58.76%, H 4.52%, N 17.13%, S 13.07%, which closely matched the found values of C 58.66%, H 4.40%, N 17.08%, S 13.14%. nih.gov
Table 6: Elemental Analysis Data for a Benzothiazole-Pyrazole Derivative
| Element | Calculated (%) for C₁₂H₁₁N₃OS | Found (%) |
| Carbon (C) | 58.76 nih.gov | 58.66 nih.gov |
| Hydrogen (H) | 4.52 nih.gov | 4.40 nih.gov |
| Nitrogen (N) | 17.13 nih.gov | 17.08 nih.gov |
| Sulfur (S) | 13.07 nih.gov | 13.14 nih.gov |
Theoretical and Computational Studies of 4h Pyrrolo 3,2 E Benzothiazole 9ci
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. For benzothiazole (B30560) derivatives, Density Functional Theory (DFT) is a widely used method to investigate their molecular structure, electronic distribution, and reactivity. scirp.orgindexcopernicus.com These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. indexcopernicus.commdpi.com
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that a molecule is more reactive, as electrons can be more easily excited to a higher energy state. mdpi.com For instance, studies on various benzothiazole derivatives have shown that substituents can significantly alter this energy gap; electron-withdrawing groups like -CF3 tend to lower the gap, thereby increasing reactivity. mdpi.com
Other calculated reactivity descriptors include chemical hardness (η), softness (s), electronegativity (χ), and the electrophilicity index (ω). scirp.org Analysis of these descriptors for benzothiazole analogs indicates that specific substitutions can render a molecule more electrophilic or nucleophilic. scirp.org For example, in a study of benzothiazole derivatives, 2-SCH3_BTH was identified as the most reactive compound due to its low chemical hardness and high softness values. scirp.org
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack. scirp.org These maps provide a visual representation of the charge distribution, which is crucial for understanding intermolecular interactions. scirp.org
Table 1: Calculated Electronic Properties of Benzothiazole Derivatives (Illustrative Example)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (s) (eV⁻¹) | Electronegativity (χ) (eV) | Electrophilicity (ω) (eV) |
|---|---|---|---|---|---|---|---|
| Benzothiazole (BTH) | -0.244 | -0.093 | 0.151 | 0.075 | 13.26 | 0.168 | 0.188 |
| 2-SH_BTH | -0.231 | -0.043 | 0.188 | 0.094 | 10.64 | 0.137 | 0.100 |
| 2-NH2_BTH | -0.218 | -0.021 | 0.197 | 0.098 | 10.16 | 0.120 | 0.073 |
| 2-OH_BTH | -0.230 | -0.024 | 0.206 | 0.103 | 9.71 | 0.127 | 0.078 |
| 2-SCH3_BTH | -0.238 | -0.054 | 0.184 | 0.092 | 10.86 | 0.146 | 0.116 |
Note: Data is illustrative, based on calculations for benzothiazole and its 2-substituted derivatives, and serves as an example of the types of parameters generated in DFT studies. Actual values for 4H-Pyrrolo[3,2-e]benzothiazole would require specific calculation. scirp.org
Molecular Modeling and Dynamics Simulations
MD simulations can be used to study the stability of a ligand-receptor complex, which is crucial in drug design. For example, simulations of novel benzothiazole and benzo mdpi.comnih.govoxazin-3(4H)-one derivatives have been used to investigate their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov These simulations provide insights into the binding modes and interactions of the compounds within the active site of the target enzyme.
In the context of anticancer research, MD simulations have been employed to explore the binding mechanisms of pyrrolo[2,3-d]pyrimidine derivatives with p21-activated kinase 4 (PAK4), a target in cancer therapy. Such studies reveal key amino acid residues that are crucial for the binding and inhibitory activity of the compounds. These computational approaches help in the rational design of more potent and selective inhibitors.
Conformational Analysis and Stereochemistry
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a molecule is vital as it often dictates its biological activity.
Computational methods, particularly DFT, are employed to perform conformational analyses. nih.gov For flexible molecules, a potential energy surface scan is conducted by systematically rotating specific dihedral angles to identify the most stable, low-energy conformers. nih.gov For example, a computational study on benzothiazole derivatives involved varying a key dihedral angle to identify the two most energetically stable conformations. researchgate.net
The stereochemistry of a molecule is also a critical factor. For pyrrolidine (B122466) rings, which are structurally related to the pyrrole (B145914) moiety in the target compound, substituents can control the puckering of the ring into distinct "exo" and "endo" conformations. nih.gov Both steric and electronic effects of substituents influence the conformational preference, which in turn affects how the molecule interacts with its biological target. nih.gov
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methods used to correlate the chemical structure of a compound with its reactivity or biological activity. nih.gov These models are invaluable in medicinal chemistry for predicting the activity of novel compounds and guiding the design of more potent analogs.
QSAR studies on benzothiazole derivatives have been performed to understand their anticancer properties. plu.mx In these studies, various molecular descriptors representing steric, electronic, and hydrophobic properties are calculated and correlated with biological activity using statistical methods. nih.gov For instance, a 2D-QSAR model for thiazole (B1198619) derivatives identified specific descriptors that positively contribute to their inhibitory activity against the 5-lipoxygenase enzyme. researchgate.net
Similarly, 3D-QSAR models provide a three-dimensional map of the physicochemical properties that are favorable or unfavorable for activity at different points around the molecule. This information is crucial for optimizing the lead compound to enhance its interaction with the target receptor. These models have successfully guided the design of new compounds with predicted high activity.
Computational Prediction of Spectroscopic Properties
Computational chemistry allows for the accurate prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predictions are highly valuable for structure elucidation and for validating experimental data. researchgate.net
The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating ¹H and ¹³C NMR chemical shifts. mdpi.comrogue-scholar.org DFT calculations have been shown to predict chemical shifts for benzothiazole derivatives that are in good agreement with experimental values. mdpi.com
Similarly, vibrational (IR) frequencies can be calculated using DFT. nih.gov The calculated harmonic frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method, leading to a better match with experimental IR spectra. nih.gov The analysis of these calculated spectra, often aided by Potential Energy Distribution (PED) analysis, allows for the assignment of specific vibrational modes to the observed absorption bands. nih.gov
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Benzothiazole Derivative (Illustrative Example)
| Experimental FT-IR (cm⁻¹) | Calculated B3LYP (cm⁻¹) | Assignment (Vibrational Mode) |
|---|---|---|
| 3108 | 3105 | C-H stretching |
| 1625 | 1620 | C=N stretching |
| 1550 | 1545 | Aromatic C=C stretching |
| 1460 | 1455 | C-H in-plane bending |
| 1275 | 1270 | C-N stretching |
| 868 | 865 | C-H out-of-plane bending |
| 748 | 745 | C-S stretching |
Note: This table is an illustrative example based on data for benzothiazole derivatives to show how computational predictions are compared with experimental results. mdpi.comnih.gov
Advanced Research Applications of 4h Pyrrolo 3,2 E Benzothiazole 9ci Scaffold
Applications in Materials Science and Organic Electronics
The planarity and extended π-conjugation of the 4H-Pyrrolo[3,2-e]benzothiazole system are key features that make it a promising candidate for applications in materials science and organic electronics. These properties facilitate strong intermolecular interactions and efficient charge transport, which are crucial for the performance of various electronic devices.
Organic Semiconductors
Derivatives of the pyrrolobenzothiazole scaffold have been investigated as active materials in organic field-effect transistors (OFETs). For instance, 6H-Pyrrolo[3,2-b:4,5-b']bis researchgate.netnih.govbenzothiazine (PBBTZ) and its substituted analogues have been synthesized and shown to behave as p-type semiconductors. psu.eduresearchgate.netrsc.org The performance of OFETs fabricated with these materials is noteworthy, with devices based on PBBTZ exhibiting high hole mobility and excellent on/off ratios. psu.edursc.org The good performance is attributed to the well-ordered molecular packing in the solid state, as revealed by X-ray diffraction analysis. psu.eduresearchgate.netrsc.org The convenient synthesis of these compounds, often through a one-pot condensation reaction, further enhances their potential for practical applications in low-cost, flexible electronics. psu.eduresearchgate.net
The introduction of functional groups to the pyrrolobenzothiazine core can be used to tune the material's properties. For example, the synthesis of 6H-pyrrolo[3,2-b:4,5-b']bis researchgate.netnih.govbenzothiazine-6-carboxylic acid esters has been reported, highlighting the versatility of this scaffold for creating new organic semiconductor materials. wipo.int The ability to modify the chemical structure allows for the fine-tuning of electronic properties and solubility, which are critical for device fabrication and performance.
Fluorescent Probes and Dyes
The inherent photophysical properties of the pyrrolobenzothiazole core and its derivatives make them suitable for use as fluorescent probes and dyes. These molecules can exhibit strong fluorescence, and their emission characteristics can be sensitive to the local environment, making them useful for sensing applications. nih.gov
For example, novel benzothiazole (B30560) derivatives have been designed and synthesized as fluorescent probes for the detection of protein aggregates, such as β-amyloid and α-synuclein, which are associated with neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov These "push-pull" benzothiazole (PP-BTA) derivatives show a significant increase in fluorescence intensity upon binding to these protein aggregates. nih.gov Specifically, one derivative, PP-BTA-4, has been shown to effectively stain senile plaques and Lewy bodies in brain tissue sections. nih.gov
Furthermore, the photophysical properties of benzothiazole derivatives can be modulated by chemical modifications. For instance, a hydroxythiophene-conjugated benzothiazole (BzT-OH) has been developed as a platform for creating functional fluorescent probes for mitochondrial imaging. nih.gov By substituting the hydroxyl group, probes capable of monitoring endogenous esterase activity or detecting pH changes within mitochondria have been created. nih.gov These probes exhibit desirable properties such as high quantum yield and large Stokes shifts. nih.gov The investigation of the photophysical properties of related structures, like pyrrolo[3,2-c]carbazoles, further underscores the potential of these heterocyclic systems in developing new fluorescent materials. researchgate.net
Photovoltaic Devices
The electron-deficient nature of the benzothiazole moiety, often combined with electron-donating units, makes the 4H-Pyrrolo[3,2-e]benzothiazole scaffold and its isomers attractive for applications in organic photovoltaics (OPVs). These donor-acceptor (D-A) structures are central to the design of polymers for bulk-heterojunction solar cells. nih.govrsc.org
Polymers incorporating pyrrolo-fused benzothiadiazole derivatives have been synthesized and utilized as the donor material in polymer solar cells. For example, copolymers based on dithienopyrrolobenzothiadiazole (DTPBT) have been developed. researchgate.net The rigid and coplanar structure of DTPBT, along with the nitrogen bridges, contributes to strong intermolecular π-π interactions and influences the electronic properties of the resulting polymers. researchgate.net Devices fabricated with these polymers have achieved respectable power conversion efficiencies (PCEs). researchgate.net
Similarly, polymers based on pyrrolo[3,4-f]benzotriazole-5,7-dione (TzBI), a related heterocyclic system, have shown great promise in OPVs. nih.govosti.gov These polymers can exhibit wide bandgaps and deep highest occupied molecular orbital (HOMO) energy levels, leading to high open-circuit voltages (Voc) in solar cells. nih.govosti.govresearchgate.net By optimizing the device architecture and processing conditions, solar cells based on these polymers have achieved high PCEs, demonstrating the potential of this class of materials for efficient solar energy conversion. nih.govosti.gov The development of novel acceptors, such as those based on thieno[3,2-b]pyrrolo fused pentacyclic benzotriazole, further expands the possibilities for high-performance non-fullerene organic solar cells. researchgate.net
Role in Supramolecular Chemistry and Molecular Recognition
The structural features of the 4H-Pyrrolo[3,2-e]benzothiazole scaffold, including its planar geometry and the presence of heteroatoms capable of hydrogen bonding, make it a valuable building block in supramolecular chemistry and molecular recognition. These features allow for the formation of well-defined, non-covalent assemblies with specific architectures and functions.
The ability of related pyrrolobenzothiazine systems to form ordered structures through intermolecular interactions has been observed in the solid state. psu.eduresearchgate.net X-ray analysis has revealed coplanar structures and column stacking, which are driven by π-π interactions and potentially hydrogen bonding involving the pyrrole (B145914) N-H group. psu.eduresearchgate.net These self-assembly properties are not only crucial for applications in organic electronics but also form the basis for creating complex supramolecular architectures.
While direct research on the supramolecular chemistry of 4H-Pyrrolo[3,2-e]benzothiazole itself is not extensively documented in the provided results, the principles of molecular recognition are evident in its application as a fluorescent probe. The specific binding of pyrrolobenzothiazole derivatives to biological targets like protein aggregates demonstrates a form of molecular recognition, where the size, shape, and electronic properties of the probe molecule lead to a selective interaction with the target. nih.gov
Emerging Interdisciplinary Research Applications
The versatility of the 4H-Pyrrolo[3,2-e]benzothiazole scaffold lends itself to a variety of emerging and interdisciplinary research areas. Its unique combination of electronic, photophysical, and structural properties makes it a valuable building block for the creation of novel functional materials and molecules with applications beyond the traditional fields of chemistry and materials science.
One such emerging application is in the field of medicinal chemistry. Derivatives of the closely related pyrrolo[2,1-b] researchgate.netnih.govbenzothiazole scaffold have been synthesized and shown to possess a range of biological activities, including antimicrobial, anticancer, and antioxidant properties. mdpi.com The synthesis of these compounds can often be achieved through efficient, microwave-assisted methods. mdpi.com Furthermore, pyrrolo[2,1-b] researchgate.netnih.govbenzothiazole derivatives have been identified as potential inhibitors of centromere-associated protein E (CENP-E), a target for the development of new cancer therapies. nih.gov The development of novel synthetic routes to these scaffolds is an active area of research. nih.gov
The core structure is also found in other biologically active molecules. For example, new classes of pyrrolo[3,4-h]quinazolines have been prepared and shown to exhibit antimitotic and anti-angiogenic properties, making them interesting candidates for cancer research. nih.gov The synthesis of hybrid molecules incorporating pyrrolo-quinoline and thiazole (B1198619) moieties has also been explored for potential therapeutic applications. researchgate.net The key scaffold of the pyrroloindole ring, a related structure, is found in natural products with a variety of medicinal and fungicidal activities. rsc.org These examples highlight the broad potential of the pyrrolo-fused heterocyclic systems in biomedical research.
Future Perspectives and Research Directions for 4h Pyrrolo 3,2 E Benzothiazole 9ci Chemistry
Q & A
Q. What synthetic methodologies are recommended for 4H-Pyrrolo[3,2-e]benzothiazole(9CI), and how can reaction parameters be optimized?
A multi-step synthesis approach is typically employed, involving reflux conditions, solvent selection, and controlled cooling. For example, substituted benzothiazoles are synthesized via condensation reactions between aminotriazoles and benzaldehyde derivatives under acidic ethanol conditions. Key parameters include:
- Reaction Time : Prolonged reflux (18–24 hours) ensures complete cyclization .
- Solvent Choice : Polar aprotic solvents like DMSO enhance reaction efficiency, while ethanol facilitates crystallization .
- Yield Optimization : Sequential vacuum distillation and ice-water quenching improve product isolation (typical yields: 60–75%) .
Q. Which spectroscopic techniques are critical for characterizing 4H-Pyrrolo[3,2-e]benzothiazole derivatives?
Structural validation requires a combination of:
- NMR Spectroscopy : H and C NMR confirm ring substitution patterns and heteroatom integration.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks and fragmentation pathways.
- Melting Point Analysis : Sharp melting ranges (e.g., 141–143°C) indicate purity .
Q. How should solubility and stability be assessed for biological testing formulations?
- Solubility Screening : Test in aqueous buffers (pH 4–9) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy.
- Stability Profiling : Conduct accelerated degradation studies (40–60°C, 75% humidity) with HPLC monitoring to detect decomposition products .
Advanced Research Questions
Q. How can in vitro permeation models evaluate the dermal absorption of benzothiazole derivatives?
Franz diffusion cells and artificial membranes (e.g., Strat-M®) simulate skin penetration:
-
Experimental Setup : Contaminated textiles or solutions are placed in the donor chamber, with receptor fluid sampled at intervals (e.g., 24 hours).
-
Key Metrics :
Parameter Value Range Reference Acceptor Cell Recovery Up to 62% Membrane Accumulation Up to 37% -
Data Interpretation : High membrane retention suggests bioaccumulation risks, requiring in vivo validation .
Q. What computational strategies predict environmental fate and bioaccumulation potential?
- Bioconcentration Factor (BCF) : Estimated using log (e.g., BCF = 20 for benzothiazole via regression models) .
- Soil Mobility (Koc) : Calculated from log (e.g., Koc = 295 for benzothiazole, indicating moderate mobility) .
- Tools : EPI Suite or TEST software integrate QSAR models for risk assessment .
Q. How to resolve contradictory biological activity data in benzothiazole research?
Q. What experimental designs are effective for structure-activity relationship (SAR) studies of antifungal benzothiazoles?
- Core Modifications : Vary substituents on the pyrrolo-benzothiazole core (e.g., halogenation, methoxy groups).
- Activity Correlation : Compare minimal inhibitory concentrations (MICs) against fungal strains (e.g., Candida albicans) with computational docking (e.g., CYP51 binding affinity) .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioaccumulation data?
- Source Evaluation : Cross-reference experimental (e.g., in vivo fish studies) and predicted BCF values.
- Contextual Factors : Consider pH-dependent solubility shifts or metabolic degradation pathways not captured in models .
Q. Why do synthetic yields vary across studies?
- Parameter Sensitivity : Small changes in reflux time or solvent purity (e.g., absolute ethanol vs. 95%) significantly impact cyclization efficiency .
- Impurity Interference : Side products (e.g., unreacted hydrazides) may skew yield calculations; use HPLC for purity correction .
Methodological Tables
Q. Table 1. Key Environmental Parameters for Benzothiazole Derivatives
| Parameter | Value/Model | Implication | Reference |
|---|---|---|---|
| Log | 2.01 | Moderate hydrophobicity | |
| BCF (Bioconcentration) | 20 | Low aquatic accumulation | |
| Koc (Soil Adsorption) | 295 | Moderate mobility |
Q. Table 2. Synthetic Optimization Checklist
| Step | Critical Parameters | Quality Control |
|---|---|---|
| Cyclization | Reflux time (18–24 h), DMSO | TLC monitoring, 65% yield |
| Crystallization | Ethanol-water (1:1), stirring | Melting point (141–143°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
